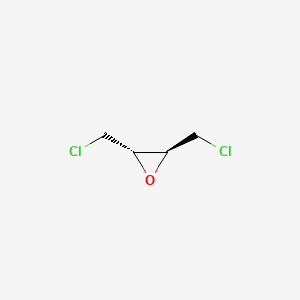

trans-2,3-Bis(chloromethyl)oxirane

Beschreibung

Eigenschaften

CAS-Nummer |

38723-45-4 |

|---|---|

Molekularformel |

C4H6Cl2O |

Molekulargewicht |

140.99 g/mol |

IUPAC-Name |

(2S,3S)-2,3-bis(chloromethyl)oxirane |

InChI |

InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4-/m1/s1 |

InChI-Schlüssel |

VUSYFNXNYLAECV-QWWZWVQMSA-N |

Isomerische SMILES |

C([C@@H]1[C@H](O1)CCl)Cl |

Kanonische SMILES |

C(C1C(O1)CCl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Epoxidation of trans-1,4-Dichlorobutene Precursors

The most common synthetic route to trans-2,3-Bis(chloromethyl)oxirane involves the epoxidation of trans-1,4-dichlorobutene or related precursors. This method typically includes:

- Starting Material: trans-1,4-dichlorobutene or its derivatives.

- Epoxidizing Agents: Peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.

- Reaction Conditions: Mild temperatures to preserve stereochemistry and avoid side reactions.

- Outcome: Formation of the oxirane ring with retention of the trans configuration of chloromethyl substituents.

This approach is favored due to its straightforwardness and the ability to control stereochemistry, yielding the trans isomer predominantly.

Halohydrin Cyclization Route

An alternative preparation involves the formation of a halohydrin intermediate followed by intramolecular cyclization:

- Step 1: Formation of a chlorohydrin by the addition of chlorine and water to a suitable alkene precursor.

- Step 2: Treatment of the chlorohydrin with a base (e.g., sodium hydroxide) to induce intramolecular nucleophilic substitution, closing the epoxide ring.

- Advantages: This method allows for stereochemical control and can be adapted to produce the trans isomer selectively.

- Limitations: Requires careful control of reaction conditions to avoid side reactions such as elimination or polymerization.

Direct Synthesis from 1,4-Dihaloalkanes

Research indicates that 1,4-dihaloalkanes can be converted into epoxides via double nucleophilic displacement reactions:

- Mechanism: The nucleophile attacks the carbon bearing the halogen, displacing it and forming the epoxide ring.

- Nucleophiles: Hydroxide ions or alkoxides are commonly used.

- Example: Treatment of 1,4-dichloro-2,3-epoxybutane precursors with bases to induce ring closure.

- Outcome: Formation of this compound with good stereochemical control.

Detailed Research Findings and Data

Stereochemical Control

- The trans configuration is maintained by starting from trans-1,4-dichlorobutene or by controlling the halohydrin cyclization step.

- Epoxidation of trans-alkenes generally proceeds with retention of stereochemistry, favoring the trans-epoxide formation.

- Intramolecular nucleophilic displacement reactions proceed via backside attack, preserving or inverting stereochemistry depending on the substrate and conditions.

Yield and Purity

Reaction Conditions Summary

| Method | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Epoxidation | m-CPBA or H2O2 with catalyst | 0-25 °C | 1-4 hours | Avoids racemization |

| Halohydrin formation + cyclization | Cl2/H2O, then NaOH or KOH | 0-40 °C | 2-6 hours | pH control critical |

| Nucleophilic displacement | NaOH or alkoxide base | Room temp | 1-3 hours | Requires dry conditions |

Analytical and Characterization Data

- NMR Spectroscopy: Confirms the trans stereochemistry by coupling constants and chemical shifts of chloromethyl protons.

- IR Spectroscopy: Characteristic epoxide ring vibrations near 1250 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z consistent with C4H6Cl2O.

- Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) used to assess purity and isomeric composition.

Summary Table of Preparation Routes

| Route | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Epoxidation of trans-alkene | trans-1,4-dichlorobutene | m-CPBA, H2O2 | High stereochemical control, good yield | Requires pure trans-alkene |

| Halohydrin cyclization | Alkene + Cl2 + H2O | NaOH or KOH | Versatile, accessible reagents | Sensitive to reaction conditions |

| Double nucleophilic displacement | 1,4-dihaloalkane | NaOH, alkoxides | Direct ring closure | Moderate yields, side reactions possible |

Analyse Chemischer Reaktionen

Reaktionstypen:

Nucleophile Substitution: Die Chlormethylgruppen in trans-2,3-Bis(chlormethyl)oxiran sind hochreaktiv gegenüber Nucleophilen, was zu Substitutionsreaktionen führt. Häufige Nucleophile sind Amine, Thiole und Alkoxide.

Ringöffnungsreaktionen: Der Oxiranring kann Ringöffnungsreaktionen mit verschiedenen Nucleophilen eingehen, was zur Bildung von Diolen, Aminoalkoholen und anderen Derivaten führt.

Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um entsprechende Epoxide zu bilden, oder reduziert werden, um Chlorhydrine zu erhalten.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumthiocyanat und Natriummethoxid werden häufig verwendet. Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.

Ringöffnungsreaktionen: Saure oder basische Bedingungen können angewendet werden, wobei Katalysatoren wie Schwefelsäure oder Natriumhydroxid die Reaktion beschleunigen.

Oxidation und Reduktion: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte:

Nucleophile Substitution: Zu den Produkten gehören Azidoalkohole, Thiocyanatderivate und Methoxyalkohole.

Ringöffnungsreaktionen: Hauptprodukte sind Diole, Aminoalkohole und andere funktionalisierte Alkohole.

Oxidation und Reduktion: Produkte umfassen Epoxide und Chlorhydrine.

Wissenschaftliche Forschungsanwendungen

Polymerization Processes

One of the primary applications of trans-2,3-Bis(chloromethyl)oxirane is in the polymerization processes to produce polyethers and other polymeric materials.

Polymerization Techniques

- Cationic Polymerization : The compound can be homopolymerized or copolymerized using cationic catalysts such as aluminum alkyls combined with Lewis acids like boron trifluoride. This method enhances the conversion rates and yields of polymer products .

- Ring-Opening Polymerization : The compound can undergo ring-opening polymerization to form high-molecular-weight polymers. This process can be optimized by adjusting the reaction conditions and catalyst systems .

This compound serves as a key intermediate in synthesizing various specialty chemicals.

Applications in Organic Synthesis

- Synthesis of Epoxy Resins : The compound is used to produce epoxy resins, which are essential in coatings, adhesives, and composite materials due to their excellent adhesion and chemical resistance properties .

- Chlorinated Compounds : It can be utilized to synthesize chlorinated compounds that find applications as solvents or intermediates in pharmaceuticals .

Case Study: Epoxy Resin Production

In a documented case, this compound was employed in formulating epoxy resins that demonstrated enhanced mechanical properties and thermal stability compared to traditional resins. The study highlighted that the incorporation of this compound into resin formulations significantly improved their performance in industrial applications .

Environmental and Health Considerations

While this compound has beneficial applications, it is crucial to consider its environmental impact and health risks associated with exposure.

Toxicological Profile

Research indicates that exposure to chlorinated epoxides can lead to adverse health effects including irritation and potential carcinogenicity. Studies have shown that similar compounds exhibit mutagenic properties in bacterial assays and chromosomal aberrations in mammalian cells .

Wirkmechanismus

Molecular Targets and Pathways: The reactivity of trans-2,3-Bis(chloromethyl)oxirane is primarily due to the presence of the oxirane ring and chloromethyl groups. The compound can interact with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical reactions and applications, where the compound acts as an electrophile, facilitating the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

trans-2,3-Dimethyloxirane

| Property | trans-2,3-Bis(chloromethyl)oxirane | trans-2,3-Dimethyloxirane |

|---|---|---|

| Molecular Formula | C₃H₅ClO | C₄H₈O |

| Molecular Weight (g/mol) | 92.52 | 72.11 |

| Substituents | Chloromethyl | Methyl |

| Reactivity | High (nucleophilic ring-opening) | Moderate (steric hindrance) |

| Applications | Epoxy resins, pharmaceuticals | Spectroscopy studies |

Research Findings :

- trans-2,3-Dimethyloxirane lacks electronegative substituents, leading to lower reactivity compared to ECH. Its methyl groups induce steric hindrance, slowing ring-opening reactions .

- Used as a reference compound in infrared (IR) and electronic circular dichroism (ECD) spectroscopy due to its simpler spectral features .

Methyl Oxirane

| Property | This compound | Methyl Oxirane |

|---|---|---|

| Molecular Formula | C₃H₅ClO | C₃H₆O |

| Substituents | Chloromethyl | Methyl |

| Key Reactivity | Forms chlorohydrins | Less reactive; stable |

| Spectral Complexity | High (due to Cl atoms) | Moderate |

Research Findings :

trans-2,3-Diphenyloxirane

| Property | This compound | trans-2,3-Diphenyloxirane |

|---|---|---|

| Substituents | Chloromethyl | Phenyl |

| Electronic Effects | Electron-withdrawing | Electron-donating |

| Ring-Opening Mechanism | Nucleophilic attack | Modified pathways |

Research Findings :

- The phenyl groups in trans-2,3-diphenyloxirane alter electronic transitions, as shown by Quantum Natural Transition Orbital (QNTO) analysis. This contrasts with ECH, where chlorine atoms dominate electronic excitation behavior .

- Phenyl-substituted oxiranes exhibit unique reaction pathways in ring-opening processes, influenced by conjugation effects .

Fluorinated Derivatives (e.g., 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane)

| Property | This compound | Fluorinated Oxirane |

|---|---|---|

| Substituents | Chloromethyl | Fluorine/Trifluoromethyl |

| Electronegativity | Moderate (Cl) | High (F) |

| Reactivity | Forms chlorohydrins | Stabilized epoxide ring |

Research Findings :

- Fluorinated oxiranes exhibit enhanced ring stability due to the electronegativity of fluorine, reducing susceptibility to nucleophilic attack compared to ECH .

Mechanistic and Catalytic Differences

- ECH Reactivity : The acetolysis of ECH is catalyzed by tertiary amines, with reaction rates influenced by amine structure (e.g., steric bulk vs. electron-donating groups) .

- Steric vs. Electronic Effects : Methyl and phenyl substituents primarily induce steric hindrance or electronic conjugation, whereas chlorine in ECH drives nucleophilic substitution .

Q & A

Q. What are the optimal synthetic routes for trans-2,3-Bis(chloromethyl)oxirane, and how can purity be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between diols or dichlorides and epichlorohydrin under basic conditions. For example, reacting 4-methyl-1,3-phenylene derivatives with epichlorohydrin in the presence of sodium hydroxide facilitates dehydrochlorination and cyclization . Key steps include:

- Temperature control (40–60°C) to prevent side reactions.

- Use of anhydrous conditions to avoid hydrolysis of chloromethyl groups.

- Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity (>95%) can be verified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Q. How can spectroscopic techniques distinguish this compound from its stereoisomers?

Methodological Answer:

- NMR : The trans configuration shows distinct coupling constants (J = 4–6 Hz for vicinal protons in the oxirane ring) compared to cis isomers (J = 2–3 Hz) .

- IR Spectroscopy : Asymmetric stretching of C-O-C in the epoxide ring appears at 1250–1270 cm⁻¹, while C-Cl stretches occur at 600–700 cm⁻¹. Computational IR simulations (e.g., DFT/B3LYP) can validate assignments .

- X-ray Crystallography : Resolves spatial arrangement of chloromethyl groups and confirms trans geometry.

Advanced Research Questions

Q. What computational methods are most reliable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP or M06-2X with correlation-consistent basis sets (e.g., cc-pVTZ) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). These methods predict regioselectivity in ring-opening reactions .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvolysis pathways. For example, water or alcohol nucleophiles attack the less hindered carbon in the epoxide ring .

- Transition State Analysis : Employ nudged elastic band (NEB) or QM/MM methods to map activation energies for reactions like oxidation or nucleophilic substitution.

Q. How do experimental and computational spectroscopic data for this compound sometimes conflict, and how can these discrepancies be resolved?

Methodological Answer: Discrepancies often arise from:

- Vibronic Coupling : Overtones and combination bands in experimental IR/Raman spectra may not be captured by static DFT calculations. Include anharmonic corrections or use post-Hartree-Fock methods (e.g., MP2) .

- Solvent Interactions : Computational models assuming gas-phase conditions may deviate from experimental solvated spectra. Explicit solvent molecules or hybrid cluster-continuum models improve accuracy .

- Isomeric Impurities : Contamination by cis isomers or byproducts (e.g., diols) can skew experimental data. Cross-validate with GC-MS or 2D NMR (COSY, NOESY).

Q. What mechanistic insights explain the compound’s reactivity in polymerization and cross-linking applications?

Methodological Answer: The chloromethyl groups and strained epoxide ring enable two key pathways:

- Nucleophilic Ring-Opening : Amines or thiols attack the electrophilic oxirane carbons, forming covalent bonds. Kinetic studies (e.g., stopped-flow UV-Vis) show pseudo-first-order dependence on nucleophile concentration .

- Radical Polymerization : Initiated by peroxides or UV light, generating polyether networks. Electron paramagnetic resonance (EPR) detects radical intermediates . Side reactions (e.g., hydrolysis to glycols) are minimized by anhydrous conditions and catalytic bases (e.g., triethylamine).

Data Contradiction Analysis

Q. Why do different studies report varying activation energies for epoxide ring-opening reactions?

Methodological Answer: Variations arise from:

- Computational Parameters : Smaller basis sets (e.g., 6-31G*) underestimate barriers compared to cc-pVTZ .

- Solvent Models : Implicit solvents (e.g., PCM) may inadequately represent hydrogen-bonding effects. Explicit solvent MD simulations provide better agreement with experimental kinetics .

- Temperature Effects : Arrhenius plots derived from experimental rates (25–80°C) must align with computed Gibbs free energies (ΔG‡). Corrections for entropy are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.